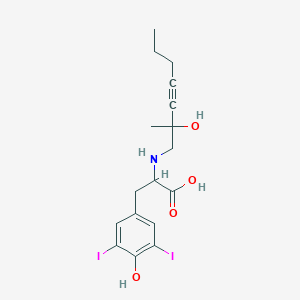![molecular formula C21H27N3OS B4961300 N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)
N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X involves the inhibition of specific enzymes and receptors that are involved in various physiological processes. For example, N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting the activity of MAO, N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X can increase the levels of these neurotransmitters in the brain, which could have therapeutic benefits.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, studies have shown that N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X can modulate the activity of certain ion channels, which could affect the excitability of neurons. Moreover, N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X in lab experiments is its high potency and selectivity. Moreover, the synthesis of N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X is relatively straightforward, making it easy to obtain in large quantities. However, one of the limitations of using N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X. One potential direction is the development of new drugs based on the structure of N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X. Moreover, further studies are needed to elucidate the mechanism of action of N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X and its potential therapeutic benefits. Additionally, the development of new synthesis methods for N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X could lead to the discovery of new analogs with improved properties.
合成法
The synthesis of N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-isopropylphenylhydrazine with 2-(methylthio)pyridine-3-carboxylic acid, followed by the addition of piperidine and acetic anhydride. The resulting N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine is then purified using column chromatography to obtain N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X in high purity.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. Several studies have shown that N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X exhibits potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs. Moreover, N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine X has also been shown to modulate the activity of certain neurotransmitters, which could be useful in the treatment of neurological disorders.
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-15(2)16-8-10-17(11-9-16)23-18-6-5-13-24(14-18)21(25)19-7-4-12-22-20(19)26-3/h4,7-12,15,18,23H,5-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJIMIKPCOQMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)

![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)

![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}azepane](/img/structure/B4961260.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)



![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)